

# Application Notes and Protocols for the Semi-Synthesis of Opioids from Codeinone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Codeinone

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These application notes provide a comprehensive overview of the methodologies for the semi-synthesis of clinically significant opioids, including hydrocodone and oxycodone, using **codeinone** as a key starting material. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways and biological mechanisms are presented to facilitate research and development in this field.

## Overview of Synthetic Pathways from Codeinone

**Codeinone** is a pivotal intermediate in the semi-synthesis of a range of opioid analgesics. Derived from naturally occurring opiates like codeine or thebaine, it serves as a versatile precursor for modifications that enhance analgesic potency. The primary synthetic routes discussed herein involve the catalytic hydrogenation of **codeinone** to produce hydrocodone and a multi-step conversion to oxycodone via a 14-hydroxy**codeinone** intermediate. Both chemical and biocatalytic approaches to these transformations are explored.

## Data Presentation: Synthesis of Opioids from Codeinone

The following tables summarize quantitative data for the key synthetic transformations starting from **codeinone**.

Table 1: Synthesis of Hydrocodone from **Codeinone**

Method	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Catalytic Hydrogenation	Pd/C	Acetic Acid	Ambient	18	~85	<a href="#">[1]</a>
Catalytic Transfer Hydrogenation	Pd/C, Sodium Hypophosphite	Acetic Acid	Ambient	-	High	<a href="#">[2]</a>
Biotransformation (P. putida M10)	NADH-dependent morphinone reductase	Phosphate Buffer (pH 7.0)	-	-	-	<a href="#">[3]</a>

Table 2: Synthesis of 14-Hydroxy**codeinone** from **Codeinone**

Method	Oxidizing Agent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Hydrogen Peroxide Oxidation	H <sub>2</sub> O <sub>2</sub>	Formic Acid/Water	43	6	~40	[1]
Peroxyacid Oxidation (from dienol acetate)	m-CPBA	Acetic Acid	Room Temp	-	70-80	[1]
Catalytic Air Oxidation	MnSO <sub>4</sub> /Na <sub>2</sub> S <sub>2</sub> O <sub>5</sub>	Aqueous Solution	-	-	High	[4]
Biotransformation (P. putida M10)	Cell-free extracts	Phosphate Buffer (pH 7.0)	-	7	-	[3]

Table 3: Synthesis of Oxycodone from 14-Hydroxycodone

Method	Catalyst	Solvent	Pressure (psi)	Time (h)	Yield (%)	Reference
Catalytic Hydrogenation	10% Pd/C (50% water wet)	Acetic Acid	38	3	70-85	[5]
Catalytic Transfer Hydrogenation	Pd/C, Formic Acid	-	-	1	-	[5]
Catalytic Hydrogenation	5% Pd/BaSO <sub>4</sub>	Methanol	-	-	High	[2]

## Experimental Protocols

### Synthesis of Hydrocodone from Codeinone

Method: Catalytic Hydrogenation

This protocol describes the reduction of the 7,8-double bond of **codeinone** to yield hydrocodone.

Materials:

- **Codeinone**
- 10% Palladium on Carbon (Pd/C) catalyst
- Glacial Acetic Acid
- Methanol
- Sodium Bicarbonate solution (saturated)
- Dichloromethane
- Anhydrous Sodium Sulfate
- Hydrogen gas supply
- Hydrogenation apparatus

Procedure:

- Dissolve **codeinone** in a minimal amount of glacial acetic acid in a suitable reaction vessel for hydrogenation.
- Add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the **codeinone**).
- Place the reaction vessel in a hydrogenation apparatus.
- Evacuate the vessel and purge with hydrogen gas three times.

- Pressurize the vessel with hydrogen gas to approximately 40 psi.
- Stir the reaction mixture vigorously at room temperature for 18-24 hours or until hydrogen uptake ceases.
- Carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
- Combine the filtrate and washes and remove the solvent under reduced pressure.
- Dissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude hydrocodone.
- The crude product can be further purified by column chromatography or crystallization.

## Synthesis of Oxycodone from Codeinone

This is a two-step process involving the initial formation of 14-hydroxycodeinone, followed by its hydrogenation.

### Step 1: Synthesis of 14-Hydroxycodeinone from Codeinone Dienol Acetate

This method involves the formation of a dienol acetate intermediate, which is then oxidized.

Materials:

- **Codeinone**
- Acetic Anhydride
- Acetyl Chloride

- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane
- Sodium Bicarbonate solution (saturated)
- Anhydrous Sodium Sulfate

Procedure:

- Formation of **Codeinone** Dienol Acetate: Reflux a solution of **codeinone** in acetic anhydride containing a catalytic amount of acetyl chloride for several hours. Monitor the reaction by TLC.
- After completion, cool the reaction mixture and carefully add it to a cold, saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetyl chloride.
- Extract the product with dichloromethane.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to obtain the crude **codeinone** dienol acetate.
- Oxidation to 14-Hydroxy**codeinone**: Dissolve the crude **codeinone** dienol acetate in dichloromethane.
- Cool the solution in an ice bath and add a solution of m-CPBA in dichloromethane dropwise.
- Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
- Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.
- Wash with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to yield crude 14-hydroxy**codeinone**.

## Step 2: Hydrogenation of 14-Hydroxycodeinone to Oxycodone

### Materials:

- 14-Hydroxycodeinone
- 10% Palladium on Carbon (Pd/C) catalyst (50% water wet)
- Glacial Acetic Acid
- Hydrogen gas supply
- Hydrogenation apparatus

### Procedure:

- Dissolve 14-hydroxycodeinone in glacial acetic acid in a hydrogenation vessel.[\[5\]](#)
- Add 10% Pd/C catalyst (50% water wet) to the solution.[\[5\]](#)
- Pressurize the vessel with hydrogen to 38 psi and shake at ambient temperature for approximately 3 hours.[\[5\]](#)
- Monitor the reaction by HPLC to confirm the consumption of the starting material.
- Release the pressure and filter the catalyst.
- The filtrate containing oxycodone can be further purified by crystallization, typically after conversion to a salt such as the hydrochloride.[\[5\]](#)

## Biocatalytic Synthesis Protocols

### Biotransformation of Codeinone to 14-Hydroxycodeinone and Oxycodone using *Pseudomonas putida* M10

This protocol outlines the use of whole-cell biotransformation for the synthesis of oxycodone precursors.

#### Materials:

- Pseudomonas putida M10 cell culture
- Phosphate buffer (42 mM, pH 7.0)
- **Codeinone**
- 14-Hydroxy**codeinone**
- Glucose
- Centrifuge
- Incubator shaker
- HPLC for analysis

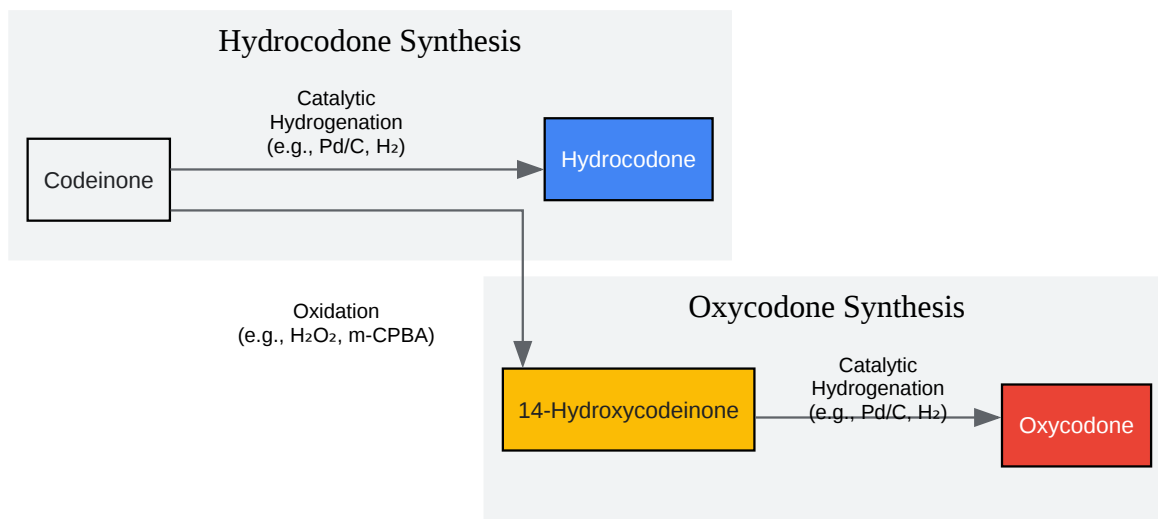
#### Procedure:

- Cell Culture: Grow Pseudomonas putida M10 in a suitable medium supplemented with glucose. Harvest the cells by centrifugation when they reach the desired growth phase.
- Preparation of Washed Cells: Wash the harvested cells with 42 mM phosphate buffer (pH 7.0) to remove residual growth medium.
- Biotransformation of **Codeinone**: Resuspend the washed cells in the phosphate buffer. Add **codeinone** to the cell suspension (e.g., to a final concentration of 5 or 10 mM).[\[3\]](#)
- Incubate the mixture in a shaker at an appropriate temperature (e.g., 30°C).
- Monitor the formation of 14-hydroxy**codeinone** and 14-hydroxycodone over time by taking samples, centrifuging to remove cells, and analyzing the supernatant by HPLC.[\[3\]](#)
- Production of Oxycodone: For the conversion of 14-hydroxy**codeinone** to oxycodone, incubate washed cells of P. putida M10 with 14-hydroxy**codeinone** in the phosphate buffer.  
[\[3\]](#)



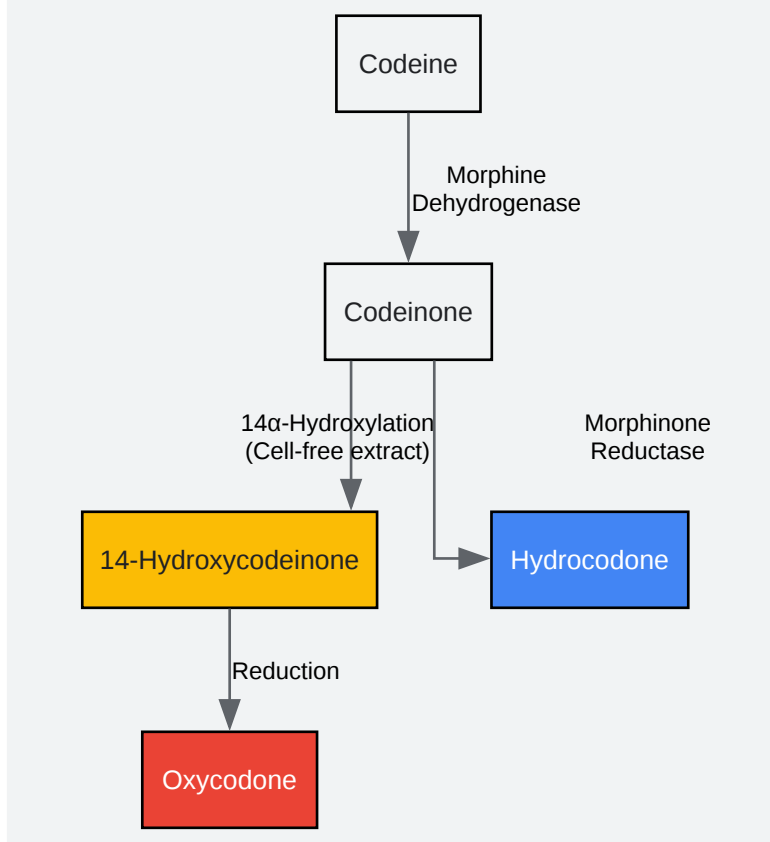
- Monitor the formation of oxycodone by HPLC. The biotransformation can yield oxycodone, which can then be extracted and purified.[3] A reported yield for this biotransformation was 13%.[3]

## Mandatory Visualizations



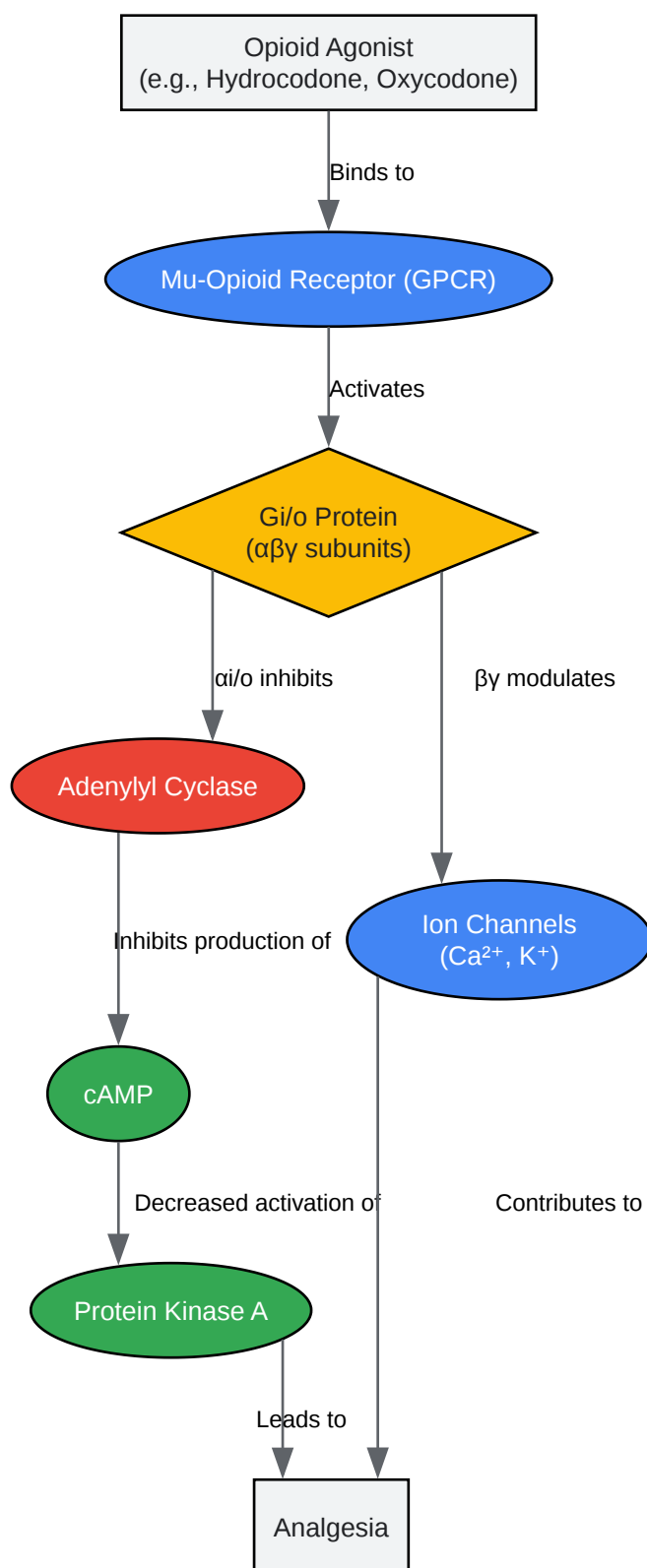
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Caption: Chemical synthesis pathways from **codeinone** to hydrocodone and oxycodone.

Biotransformation with *Pseudomonas putida* M10

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Caption: Biocatalytic transformations of codeine and **codeinone** by *Pseudomonas putida* M10.



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- To cite this document: BenchChem. [Application Notes and Protocols for the Semi-Synthesis of Opioids from Codeinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234495#using-codeinone-as-a-starting-material-for-semi-synthetic-opioids]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)